2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid
Description
This compound, with the systematic name 2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid, is a synthetic peptide derivative featuring a phenylmethoxycarbonyl (Cbz) protective group, a valine residue (3-methylbutanoyl), and an alanine-derived propanoic acid terminus. It is structurally related to caspase inhibitors such as Z-VAD(OMe)-FMK (methyl 5-fluoro-3-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-4-oxopentanoate), where it serves as a critical intermediate . The compound’s CAS number is 4817-92-9, and it is utilized in biochemical research for apoptosis studies due to its role in modulating caspase activity .
Properties
IUPAC Name |
2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-10(2)13(14(19)17-11(3)15(20)21)18-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,19)(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQLNJPBTLIYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development as a pharmaceutical agent.
- Molecular Formula : C19H28N2O5
- Molecular Weight : 364.44 g/mol
- CAS Number : 335265
The compound exhibits biological activity primarily through its interaction with specific biological targets. It has been noted for its potential as an inhibitor of certain proteases, which are enzymes that play a critical role in various biological processes, including viral replication and protein processing.
Target Interaction
Research indicates that this compound may interact with the SARS-CoV 3CL protease, a key enzyme in the life cycle of the virus responsible for COVID-19. By inhibiting this protease, the compound could potentially disrupt viral replication, making it a candidate for antiviral therapy .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Antiviral Activity
- Anticancer Properties
- Anti-inflammatory Effects
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
This compound is recognized for its potential as an analogue of protease inhibitors, particularly in the context of viral infections such as SARS-CoV. Research has indicated that compounds similar to 2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid can inhibit the activity of viral proteases, which are crucial for viral replication. A study highlighted its effectiveness against the SARS coronavirus 3CL protease, suggesting a pathway for developing antiviral therapies .
Peptide Synthesis
The compound serves as a building block in peptide synthesis due to its amino acid structure. It can be utilized to create peptide chains that exhibit enhanced biological activity or specificity towards certain biological targets. This is particularly useful in designing therapeutic peptides that can modulate biological pathways or serve as drug delivery vehicles .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound has been employed to study enzyme kinetics and inhibition mechanisms. Its structural properties allow researchers to investigate how modifications affect enzyme-substrate interactions, contributing to the understanding of enzyme function and regulation .
Protein Interaction Studies
The compound's ability to mimic natural amino acids makes it valuable for studying protein-protein interactions. By incorporating it into proteins or peptides, researchers can analyze how alterations impact binding affinities and interaction dynamics, which is critical for drug design and therapeutic interventions .
Data Tables
| Application Area | Details |
|---|---|
| Antiviral Activity | Effective against SARS-CoV protease; potential for antiviral drug development |
| Peptide Synthesis | Serves as a building block for therapeutic peptides |
| Enzyme Inhibition | Used in studies to understand enzyme kinetics and inhibition mechanisms |
| Protein Interaction | Facilitates the study of protein-protein interactions and binding affinities |
Case Studies
Case Study 1: Antiviral Compound Development
A recent study explored the synthesis of derivatives of this compound aimed at enhancing antiviral properties. The derivatives showed improved potency against the SARS-CoV protease compared to the parent compound, indicating a promising direction for future antiviral therapies .
Case Study 2: Peptide Therapeutics
In another investigation, researchers synthesized a peptide incorporating this compound to target specific cancer cell lines. The modified peptide demonstrated increased selectivity and reduced toxicity compared to conventional chemotherapeutics, showcasing the potential of this compound in cancer therapy development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The compound belongs to a class of peptide-based inhibitors characterized by Cbz-protected amino acids. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Backbone Modifications: The target compound’s valine-alanine backbone distinguishes it from Ki 16425, which incorporates an isoxazole ring and chlorophenyl group for enhanced receptor selectivity .
Biological Activity: The target compound’s role in caspase inhibition is well-documented in apoptosis assays, whereas Ki 16425 is specialized for blocking lysophosphatidic acid signaling in cancer research . The dihydroisoquinoline derivative lacks reported bioactivity, highlighting the importance of the Cbz-valine-alanine motif in protease targeting .
Solubility and Pharmacokinetics :
- The target compound’s moderate solubility (due to the hydrophobic Cbz group) contrasts with the highly lipophilic Ki 16425 , which may limit its bioavailability .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound contains a benzyloxycarbonyl (Cbz) protecting group, a 3-methylbutanoyl chain, and a propanoic acid backbone. The Cbz group enhances solubility in organic solvents and protects the amine during synthesis . The methyl branch introduces steric effects that may modulate interactions with biological targets (e.g., enzyme active sites) . The propanoic acid moiety enables salt formation, affecting bioavailability. Researchers should prioritize these features when designing analogs for stability or activity studies.
Q. What synthetic strategies are recommended for preparing this compound, and what are common pitfalls?
A multi-step approach is typical:
- Step 1 : Protect the amine using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃, THF/H₂O) .
- Step 2 : Couple the protected amine to 3-methyl-2-aminobutanoyl chloride via amide bond formation (DCC/HOBt catalysis).
- Step 3 : Deprotect the propanoic acid (if esterified) using LiOH/THF. Common issues include incomplete coupling (monitor via TLC) and racemization (use low-temperature conditions). Purification via flash chromatography (silica gel, EtOAc/hexane) is critical .
Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?
Use 1H/13C NMR to confirm structural integrity:
- Cbz aromatic protons: δ 7.2–7.4 ppm (multiplet).
- Methyl groups: δ 1.0–1.2 ppm (doublet for chiral centers) . HRMS (±5 ppm accuracy) validates molecular weight. HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) assesses purity (>95%). Compare spectral data with PubChem entries for analogous compounds to resolve ambiguities .
Q. What safety precautions are essential when handling this compound in the lab?
- Use engineering controls (fume hoods) to minimize inhalation risks.
- Wear nitrile gloves and PPE due to potential skin irritation .
- Store at –20°C under inert gas (N₂/Ar) to prevent degradation.
- Follow spill protocols: neutralize with NaHCO₃, absorb with vermiculite, and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?
- Temperature : Lower temperatures (0–4°C) reduce racemization during amide coupling .
- Solvent : Replace DMF with DCM for better solubility of intermediates .
- Catalyst : Use HATU instead of DCC for faster activation (monitor via 31P NMR if using phosphorous reagents) .
- Chiral resolution : Employ chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (e.g., lipases) for enantiopure products .
Q. What computational methods can predict this compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., ACE) using the Cbz group as a hydrophobic anchor .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories.
- QM/MM : Calculate electronic effects of the methyl branch on binding affinity. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How can researchers resolve contradictory data regarding its biological activity in enzyme inhibition assays?
Contradictions may arise from:
- Assay conditions : Standardize pH (7.4), temperature (25°C), and co-factors (Zn²+ for metalloproteases) .
- Impurities : Characterize batches via HPLC-MS and elemental analysis.
- Target selectivity : Use domain-selective controls (e.g., RXPA 380 for ACE C-domain inhibition) .
- Data normalization : Express activity relative to positive controls (e.g., captopril) and report IC50 values with 95% confidence intervals.
Q. What strategies can elucidate its metabolic stability in preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
